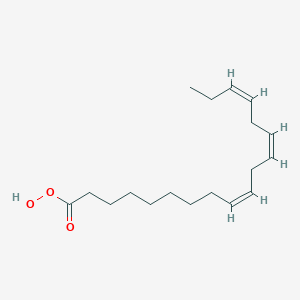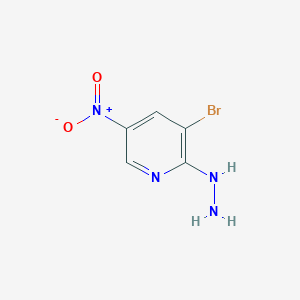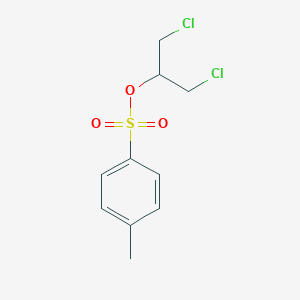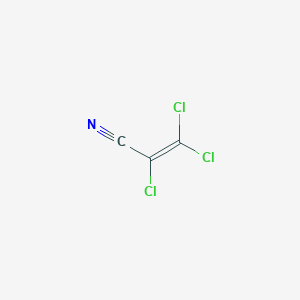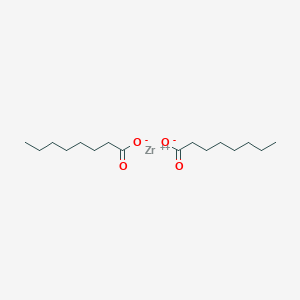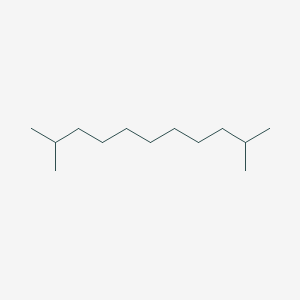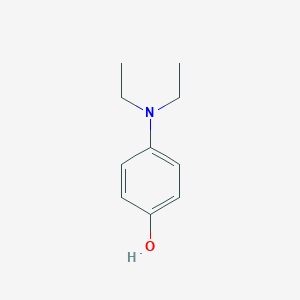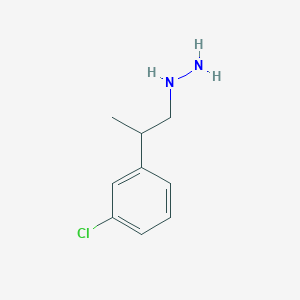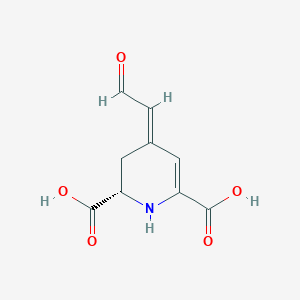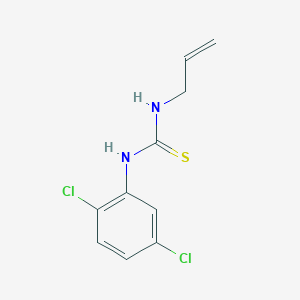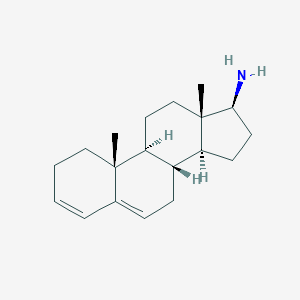![molecular formula C11H13NO3 B097853 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 17620-38-1](/img/structure/B97853.png)
2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as epoxomicin, is a natural product isolated from the Actinomycete strain. It belongs to the class of proteasome inhibitors and has been extensively studied for its potential applications in cancer therapy and other diseases.
科学研究应用
Epoxomicin has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by inhibiting the proteasome, which is responsible for the degradation of misfolded and damaged proteins. Epoxomicin has also been studied for its potential applications in other diseases, such as neurodegenerative diseases, inflammatory diseases, and viral infections.
作用机制
Epoxomicin inhibits the proteasome by irreversibly binding to the active site of the 20S proteasome. This leads to the accumulation of ubiquitinated proteins, which in turn leads to the induction of apoptosis in cancer cells. Epoxomicin has also been shown to induce the accumulation of misfolded proteins, which can lead to the activation of the unfolded protein response and the induction of apoptosis.
生化和生理效应
Epoxomicin has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the production of pro-inflammatory cytokines. Epoxomicin has also been shown to have neuroprotective effects and to reduce the production of beta-amyloid, which is associated with Alzheimer's disease.
实验室实验的优点和局限性
Epoxomicin has several advantages as a research tool. It is a potent and specific inhibitor of the proteasome, which makes it a valuable tool for studying the role of the proteasome in various biological processes. However, 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione also has several limitations. It is a highly reactive compound and can lead to non-specific effects. It is also a toxic compound and can lead to cell death at high concentrations.
未来方向
There are several future directions for the study of 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One direction is the development of more potent and specific proteasome inhibitors. Another direction is the study of the role of the proteasome in various biological processes, such as protein degradation, DNA repair, and cell signaling. Epoxomicin can also be used as a tool for the study of the unfolded protein response and the induction of apoptosis. Finally, 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be used as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a potent and specific proteasome inhibitor with potential applications in cancer therapy and other diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione as a research tool and as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
合成方法
Epoxomicin can be synthesized in the laboratory using various methods. The most common method involves the use of a protecting group strategy, which involves the protection of the amino group with a Boc group and the carboxyl group with a benzyl ester group. The protected compound is then subjected to epoxidation using m-chloroperbenzoic acid, followed by deprotection to obtain 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
属性
CAS 编号 |
17620-38-1 |
|---|---|
产品名称 |
2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-(oxiran-2-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C11H13NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-2,7-9H,3-6H2 |
InChI 键 |
ZAWQXYPBFKPQLD-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)CC3CO3 |
规范 SMILES |
C1C=CCC2C1C(=O)N(C2=O)CC3CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



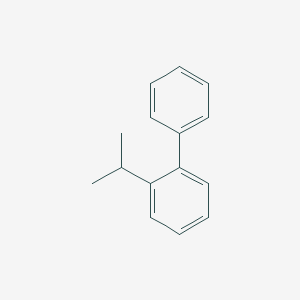
![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
